Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (CDCl₃, 300 MHz) for this compound reveals distinct signals corresponding to its aromatic protons and substituents:
- Pyridine H6 proton : δ 9.10 ppm (d, J = 1.5 Hz)
- Pyrazole H4 proton : δ 8.11 ppm (s)
- Methyl ester (OCH₃) : δ 3.58 ppm (s)
¹³C NMR spectra confirm the ester carbonyl at δ 160.4 ppm and aromatic carbons between δ 105–145 ppm. The pyridine C7 and pyrazole C3 carbons exhibit deshielding due to electron-withdrawing effects of the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- C=O stretch : 1728 cm⁻¹ (ester carbonyl)
- C=N stretch : 1590–1619 cm⁻¹ (aromatic heterocycle)
- C–O–C stretch : 1242–1265 cm⁻¹ (ester linkage)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 177.0540 ([M+H]⁺), consistent with the molecular formula C₈H₇N₃O₂. Fragmentation patterns include loss of the methyl ester group (−32 Da) and subsequent ring decomposition.
Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal the highest occupied molecular orbital (HOMO) localized on the pyrazole ring and the lowest unoccupied molecular orbital (LUMO) on the pyridine moiety, indicating charge-transfer potential. The energy gap (ΔE = 4.2 eV) suggests moderate reactivity, aligning with experimental observations of electrophilic substitution at the pyridine C6 position.
| Parameter | Value |
|---|---|
| HOMO energy | −6.3 eV |
| LUMO energy | −2.1 eV |
| Dipole moment | 3.8 Debye |
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMTVWFPWOTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191415 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-84-6 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine ring facilitates substitution at activated positions. In derivatives with nitro or halogen substituents, amine displacement occurs under basic conditions:
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-Nitro-1H-pyrazolo[4,3-c]pyridine | Piperidine | DABCO, CH₃CN, 80°C, 12 h | 6-Piperidinyl-pyrazolo[4,3-c]pyridine | 78% |
This reaction proceeds via a two-step mechanism: initial deacetylation followed by nucleophilic attack. Side products like N-aryl-N-acetylhydrazones may form due to acetyl-group migration .
Suzuki-Miyaura Cross-Coupling
The C-3 position undergoes borylation for subsequent coupling:
| Step | Reagents/Conditions | Intermediate/Product | Efficiency | Source |
|---|---|---|---|---|
| Borylation | B₂Pin₂, Pd(dba)₂, KOAc, 100°C | 3-Borylated derivative | 85% | |
| Suzuki Coupling | Aryl bromide, Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-pyrazolo[4,3-c]pyridine | 72-89% |
This method enables introduction of aryl, heteroaryl, or alkyl groups at C-3.
Ester Functionalization
The methyl ester undergoes hydrolysis and transesterification :
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6N), reflux, 6 h | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid | Quantitative yield | |
| Transesterification | NaOMe, MeOH, 60°C, 3 h | Ethyl ester analog | 90% conversion |
Metalation and Electrophilic Trapping
Directed metalation at C-7 using TMPMgCl·LiCl enables iodination:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TMPMgCl·LiCl, I₂ | THF, −40°C to rt, 2 h | 7-Iodo-pyrazolo[4,3-c]pyridine | 65% |
This method provides access to halogenated derivatives for further coupling .
Reductive Transformations
Nitro groups at C-6 are reduced to amines under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, rt, 12 h | 6-Amino-pyrazolo[4,3-c]pyridine | 95% |
Cyclization and Condensation
The ester group participates in Knorr-type cyclizations with hydrazines:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrazolo[4,3-c]pyridin-3-carboxamide | 83% |
Oxidation and Reduction
The core structure resists oxidation, but side-chain modifications occur:
| Reaction | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Ester Reduction | LiAlH₄, THF, 0°C to rt | 3-Hydroxymethyl derivative | Partial decomposition |
Key Reactivity Insights:
Scientific Research Applications
Scientific Research Applications
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate has a variety of applications across different scientific domains:
Medicinal Chemistry
- Drug Development : This compound is being explored as a potential drug candidate due to its ability to interact with various biological targets. Its structural similarity to known pharmacophores allows for the design of derivatives aimed at specific therapeutic applications.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, particularly against drug-resistant strains, suggesting potential use in tuberculosis treatment .
Biochemistry
- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on human carbonic anhydrase isoforms. Some derivatives showed significantly lower Ki values compared to acetazolamide, indicating strong inhibitory potential .
- Cellular Effects : The compound influences various cellular processes such as proliferation, apoptosis, and differentiation by interacting with enzymes and proteins .
Material Science
- Advanced Materials Development : The unique properties of this compound allow it to be utilized in the synthesis of advanced materials with specific electronic and optical characteristics .
Antimicrobial Activity Against Mycobacterium tuberculosis
A study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis (MTB). Results indicated that certain derivatives exhibited significant activity against drug-resistant strains, highlighting their potential role in treating tuberculosis.
Inhibition of Carbonic Anhydrase
Research tested various derivatives of this compound for their inhibitory effects on human carbonic anhydrase isoforms. Some compounds demonstrated Ki values significantly lower than the reference drug acetazolamide, showcasing their strong inhibitory potential against these enzymes .
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization Method : A common approach involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol .
- Industrial Production : Larger scale production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity while adhering to green chemistry principles .
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate
- Molecular Formula : C₉H₉N₃O₂ (MW: 191.19 g/mol ) .
- Key Differences :
- The pyridine ring is fused at positions [4,3-b] instead of [4,3-c] , altering electronic distribution.
- Substitution of the methyl ester with an ethyl ester increases molecular weight and hydrophobicity.
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
Saturated and Partially Saturated Derivatives
Methyl 2-(Prop-2-yn-1-yl)-4,5,6,7-Tetrahydro-2H-Pyrazolo[4,3-c]Pyridine-3-Carboxylate
- Molecular Formula : C₁₁H₁₃N₃O₂ (MW: 219.24 g/mol ) .
- Key Differences :
- Partial saturation of the pyridine ring (tetrahydro form) increases conformational flexibility and solubility.
- Propargyl substituent introduces alkyne reactivity for click chemistry applications.
- Applications : Saturation may enhance bioavailability in drug design by improving membrane permeability.
Ethyl 1H,4H,5H,6H,7H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate Hydrochloride
Physicochemical Property Comparison
| Property | Target Compound | 1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid | Ethyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.16 | 177.16 | 191.19 |
| Melting Point (°C) | – | 273–278.5 | – |
| Boiling Point (°C) | 401.1 (predicted) | – | – |
| Solubility | Moderate (organic solvents) | Low (aqueous), high (polar aprotic solvents) | Moderate (organic solvents) |
| Key Functional Group | Methyl ester | Carboxylic acid | Ethyl ester |
Biological Activity
Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.
Overview of the Compound
This compound is characterized by a fused pyrazole and pyridine ring system. It belongs to the broader class of pyrazolopyridines, known for their diverse biological activities, including antimicrobial and anticancer properties .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly kinases. Kinases are crucial for cellular signaling pathways, and their inhibition can lead to altered cell proliferation and apoptosis.
- Binding Affinity : It binds to active sites of target enzymes, effectively blocking their activity. This mechanism is critical in the context of diseases where kinase activity is dysregulated, such as cancer .
The compound influences numerous biochemical processes:
- Cellular Effects : Research indicates that this compound affects cell proliferation and differentiation. It has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
- Stability and Degradation : The compound's stability in laboratory settings can impact its long-term biological effects. Understanding its degradation products is essential for evaluating its safety and efficacy in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis (MTB). The results indicated that specific derivatives of pyrazolo[4,3-C]pyridine exhibited promising activity against drug-resistant strains of MTB, suggesting a potential role in tuberculosis treatment .
- Inhibition of Carbonic Anhydrase : this compound derivatives were tested for their inhibitory effects on human carbonic anhydrase isoforms. Some compounds demonstrated Ki values significantly lower than the reference drug acetazolamide, indicating strong inhibitory potential against these enzymes .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for Methyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridine precursors. For example, a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 60°C can facilitate coupling reactions with hydroxy- or amino-substituted intermediates . Key intermediates, such as tert-butyl carbamate derivatives, are often characterized via NMR to confirm regioselectivity and purity. High-performance liquid chromatography (HPLC) and LC-MS are used to validate molecular weight and purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Predicted physical properties (e.g., density: 1.403±0.06 g/cm³) may deviate from experimental values due to polymorphism or solvent residues, necessitating empirical validation via thermogravimetric analysis (TGA) . Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential irritancy .
Q. What spectroscopic methods are recommended for structural elucidation of this compound?
- NMR : To confirm proton environments, particularly the methyl ester group (δ ~3.8–4.2 ppm) and pyrazolo-pyridine aromatic protons (δ ~7.5–9.0 ppm) .
- LC-MS/HRMS : For molecular ion ([M+H]⁺) verification (theoretical m/z: 177.16) and impurity profiling.
- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending modes .
Advanced Research Questions
Q. How can structural modifications of this compound enhance EGFR inhibitory activity?
Substitutions at the pyridine or pyrazole rings significantly impact EGFR binding. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 improves potency by enhancing hydrophobic interactions with the kinase domain. Structure-activity relationship (SAR) studies using analogues like 3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine derivatives have shown IC₅₀ values <100 nM in EGFR inhibition assays . Computational docking (e.g., AutoDock Vina) can guide rational design by predicting binding poses .
Q. What strategies resolve contradictions in crystallographic data for pyrazolo-pyridine derivatives?
Discrepancies in unit cell parameters or space group assignments often arise from solvent inclusion or twinning. Using SHELXT/SHELXL for structure refinement with high-resolution data (≤1.0 Å) improves accuracy. For twinned crystals, the Hooft parameter or R1/R1(wR2) convergence tests validate refinement models. Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., CCDC codes) can identify common packing motifs .
Q. How can researchers address discrepancies between predicted and observed solubility/stability profiles?
Predicted solubility (e.g., via Abraham solvation model) may overestimate aqueous solubility due to unaccounted crystal lattice energy. Experimental validation using dynamic light scattering (DLS) or shake-flask methods in buffered solutions (pH 1.2–7.4) is critical. For hydrolytic stability, accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
Q. What methods optimize catalytic coupling reactions involving this compound?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids requires ligand optimization. For example, XPhos or SPhos ligands improve yields in C–N bond formation at the pyridine ring. Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency compared to conventional heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
